molecular formula C17H28N6O2 B6444946 2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 2640834-93-9

2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B6444946
CAS No.: 2640834-93-9
M. Wt: 348.4 g/mol
InChI Key: LRJLVZORABEUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a dimethylamino group at position 2 and a methyl group at position 4. The pyrimidine is linked to a piperazine ring at position 4, which is further connected to a morpholino ethanone moiety. Such structural motifs are common in kinase inhibitors and CNS-targeting agents due to their ability to modulate hydrogen bonding and solubility .

Properties

IUPAC Name

2-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O2/c1-14-12-15(19-17(18-14)20(2)3)22-6-4-21(5-7-22)13-16(24)23-8-10-25-11-9-23/h12H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJLVZORABEUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps, starting from commercially available reagents. The general pathway includes the formation of the pyrimidine core, followed by the introduction of the piperazine and morpholine groups. Reactions are often performed under controlled conditions, utilizing catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: : On an industrial scale, the production of this compound can be optimized through continuous flow chemistry techniques, which enhance reaction efficiency, scalability, and safety. Large-scale synthesis might employ automated systems for reagent addition and product isolation, streamlining the overall process.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes a variety of chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents to form sulfoxides or sulfones.

  • Reduction: : Reduction of nitro groups to amines.

  • Substitution: : Nucleophilic substitution at the pyrimidine ring, replacing functional groups.

Common Reagents and Conditions: : Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reactions are generally conducted under mild to moderate temperatures, often in organic solvents like dichloromethane or ethanol.

Major Products Formed: : The reactions yield various derivatives, depending on the specific conditions and reagents used. Oxidation might produce N-oxides, while reduction reactions yield primary amines. Substitution reactions result in compounds with modified functional groups, enhancing their biological activity or chemical stability.

Scientific Research Applications

This compound finds applications across multiple fields:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : In studying the interaction of bioactive molecules with cellular receptors.

  • Medicine: : Potentially as a pharmaceutical agent with therapeutic properties.

  • Industry: : As a precursor for the production of specialized chemicals or materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the piperazine and morpholine groups provide structural flexibility, facilitating binding to diverse biological molecules. Pathways involved might include modulation of enzyme activity or receptor signaling, influencing physiological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • Pyrimidine core : Provides a planar heterocyclic scaffold for interactions with biological targets.
  • Dimethylamino and methyl substituents: Enhance basicity and lipophilicity, influencing bioavailability .
  • Piperazine-morpholino ethanone linkage: Improves solubility and pharmacokinetic properties .

Table 1: Structural Comparison with Analogous Compounds

Compound Structure Core Heterocycle Key Substituents Functional Groups Reference
Target Compound: 2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one Pyrimidine 2-(Dimethylamino), 6-methyl, piperazine, morpholino ethanone Amine, ketone, tertiary amine
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Chlorine, methanesulfonyl-piperazine, morpholine Sulfonamide, tertiary amine, chloride [3, 4]
1-Methyl-4-[4-(methylsulfonylmethyl)-6-morpholin-4-yl-pyrimidin-2-yl]piperazin-2-one Pyrimidine Methylsulfonylmethyl, morpholine, piperazin-2-one Sulfone, ketone, tertiary amine [11]
4-[1H-Pyrazol-4-yl]-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Pyrazole Trifluoromethylphenyl, piperazine, butanone Fluorinated aryl, ketone [6, 8]
Pharmacological and Physicochemical Properties
  • Solubility: Morpholino and piperazine groups enhance aqueous solubility compared to non-polar analogs (e.g., trifluoromethylphenyl derivatives) .
  • Receptor Binding: Dimethylamino and methyl groups may improve kinase inhibition via hydrogen bonding, whereas sulfonamide groups (e.g., in ) enhance selectivity for ATP-binding pockets.
  • Metabolic Stability: Methyl substituents reduce oxidative metabolism compared to chlorinated thieno-pyrimidines .

Biological Activity

The compound 2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one , identified by its CAS number 2415525-71-0 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N7C_{17}H_{21}N_{7}, with a molecular weight of approximately 323.4 g/mol . The structure contains a piperazine ring, a morpholine group, and a dimethylaminomethyl-pyrimidine moiety, which are critical for its biological activity.

Anticancer Potential

Research indicates that compounds containing similar structural motifs to this compound exhibit significant anticancer activity. Notably, studies have shown that derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineConcentration (µM)Mechanism of ActionReference
Compound AMDA-MB-231 breast cancer10–50↑ Caspase-3 activation
Compound BA549 lung cancer4Inhibition of PI3K signaling
Compound CHCT116 colorectal cancer0.1–1↓ CDK2/4 activity

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets involved in cancer progression. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.

Case Studies

  • Study on Pancreatic Cancer : A study demonstrated that a related compound significantly reduced the viability of pancreatic ductal adenocarcinoma cells at concentrations ranging from 10–40 mg/kg when administered intraperitoneally over four days. The study highlighted the potential for these compounds in therapeutic applications against aggressive cancers.
  • Osteosarcoma Treatment : Another investigation focused on MG63 osteosarcoma cells treated with a derivative at doses of 5 mg/kg for 45 days, resulting in notable tumor growth inhibition and increased apoptosis markers.

In Vivo Studies

In vivo studies have also been conducted to evaluate the efficacy of this compound in animal models. For example, administration of related compounds showed significant tumor regression in xenograft models, indicating their potential for development as therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.